4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Overview
Description
4-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring, with a bromine atom at the 4-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of brominated pyridine derivatives and pyrrole intermediates. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes bromination, cyclization, and carboxylation steps, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and phosphine ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in cancer research.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and substituents.
Indole Derivatives: Indoles have a similar fused ring system but with different heteroatoms and substitution patterns.
Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but with different ring fusion and substitution.
Uniqueness: 4-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxylic acid group make it a versatile intermediate for further functionalization and application in various fields .
Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-2-10-3-6-7(5)4(1-11-6)8(12)13/h1-3,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMHBVSIFGETND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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